- A Novel N-Benzylation of Phenothiazine with Benzyl Alcohols Activated by n-Propylphosphonic Acid Anhydride (T3P), Synthesis, 2014, 46(22), 3059-3066

Cas no 20962-92-9 (N-Allylphenothiazine)

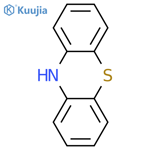

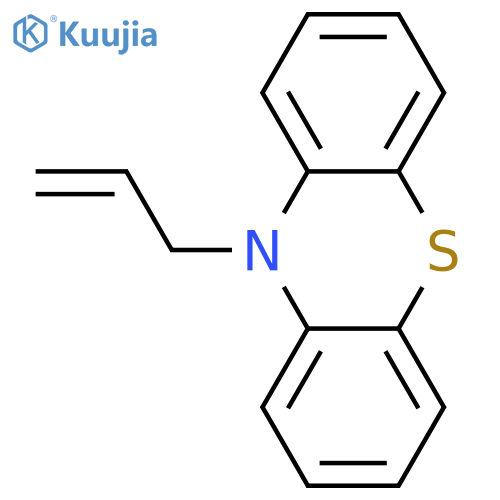

N-Allylphenothiazine structure

Productnaam:N-Allylphenothiazine

CAS-nummer:20962-92-9

MF:C15H13NS

MW:239.335422277451

CID:1064326

N-Allylphenothiazine Chemische en fysische eigenschappen

Naam en identificatie

-

- N-Allylphenothiazine

- 10-prop-2-enylphenothiazine

- 10-(2-Propen-1-yl)-10H-phenothiazine (ACI)

- 10H-Phenothiazine, 10-(2-propenyl)- (9CI)

- Phenothiazine, 10-allyl- (6CI, 8CI)

- 10-Allyl-10H-phenothiazine

- 10-Allylphenothiazine

-

- Inchi: 1S/C15H13NS/c1-2-11-16-12-7-3-5-9-14(12)17-15-10-6-4-8-13(15)16/h2-10H,1,11H2

- InChI-sleutel: GFVSLJXVNAYUJE-UHFFFAOYSA-N

- LACHT: S1C2C(=CC=CC=2)N(CC=C)C2C1=CC=CC=2

Berekende eigenschappen

- Exacte massa: 239.07699

Experimentele eigenschappen

- PSA: 3.24

N-Allylphenothiazine Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| TRC | A572200-100mg |

N-Allylphenothiazine |

20962-92-9 | 100mg |

$ 173.00 | 2023-09-09 | ||

| TRC | A572200-1g |

N-Allylphenothiazine |

20962-92-9 | 1g |

$ 1355.00 | 2023-09-09 | ||

| TRC | A572200-1000mg |

N-Allylphenothiazine |

20962-92-9 | 1g |

$ 1355.00 | 2023-04-19 |

N-Allylphenothiazine Productiemethode

Productiemethode 1

Reactievoorwaarden

1.1 Catalysts: Propylphosphonic anhydride Solvents: Toluene , 1,4-Dioxane ; rt; rt → 0 °C; 10 min, 0 °C

1.2 16 h, 130 °C

1.2 16 h, 130 °C

Referentie

Productiemethode 2

Reactievoorwaarden

1.1 Reagents: Ammonium chloride Solvents: Glucose , Urea ; rt; 75 - 90 min, 78 - 80 °C

Referentie

- Sugar-urea-salt eutectic mixture as an efficient green solvent for N-alkylation of heterocyclic secondary amines, Chemical Data Collections, 2020, 29,

Productiemethode 3

Reactievoorwaarden

1.1 Reagents: Titanium isopropoxide , Triphenylphosphine Catalysts: Palladium diacetate Solvents: Benzene ; 3 h, reflux; cooled

Referentie

- Palladium-catalyzed allylation of acidic and less nucleophilic anilines using allylic alcohols directly, Chemical & Pharmaceutical Bulletin, 2005, 53(10), 1266-1269

Productiemethode 4

Reactievoorwaarden

1.1 Catalysts: Triphenylphosphine , Platinum acetylacetonate Solvents: Water ; 3 h, reflux

Referentie

- Platinum-catalyzed allylation of aminonaphthalenes with allylic acetates in water, Tetrahedron, 2008, 64(40), 9625-9629

Productiemethode 5

Reactievoorwaarden

1.1 Reagents: Tetrabutylammonium bromide

Referentie

- Monomeric and Polymeric Phenothiazine Photosensitizers for Photoinitiated Cationic Polymerization, Macromolecules, 2002, 35(8), 2962-2969

Productiemethode 6

Reactievoorwaarden

1.1 Catalysts: Triphenylphosphine , Palladium diacetate Solvents: Water ; 2 h, reflux

Referentie

- Simple palladium-catalyzed C-N bond formation for poor nucleophilicity of aminonaphthalenes, Applied Organometallic Chemistry, 2011, 25(12), 883-890

Productiemethode 7

Reactievoorwaarden

1.1 Catalysts: Tris(4-chlorophenyl)phosphine , Platinum acetylacetonate Solvents: Benzene ; 3 h, reflux

Referentie

- Platinum-catalyzed allylation of aminonaphthalenes with allylic acetates, Tetrahedron, 2006, 62(15), 3752-3760

Productiemethode 8

Reactievoorwaarden

1.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide ; 30 min, rt

1.2 rt; 20 h, rt

1.2 rt; 20 h, rt

Referentie

- Phenanthroimidazole/carbazole and phenanthroimidazole/phenothiazine hybrids with alkoxyorganosilane functional groups as blue emitting materials, Journal of Molecular Structure, 2022, 1262,

Productiemethode 9

Reactievoorwaarden

1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide

Referentie

- Alkylation of phenothiazine using solid-liquid phase-transfer catalysis without solvent, Revue Roumaine de Chimie, 1988, 33(2), 195-7

Productiemethode 10

Reactievoorwaarden

1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Methyl isobutyl ketone , Water ; 24 h, rt; 24 h, reflux

Referentie

- Walking on the surface of phenothiazines: a combined experimental and theoretical approach, Revue Roumaine de Chimie, 2010, 55(11-12), 879-884

N-Allylphenothiazine Raw materials

N-Allylphenothiazine Preparation Products

N-Allylphenothiazine Gerelateerde literatuur

-

M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209

-

Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829

-

Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605

-

Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

20962-92-9 (N-Allylphenothiazine) Gerelateerde producten

- 1637-16-7(10H-Phenothiazine,10-ethyl-)

- 2228314-76-7(5-(but-3-yn-2-yl)-2-chloro-1,3-thiazole)

- 339008-24-1(5-(4-bromobenzoyl)-N-methyl-1,3-thiazol-2-amine)

- 391885-59-9(N-({N'-(1E)-(2-chlorophenyl)methylidenehydrazinecarbonyl}methyl)-4-(pyrrolidine-1-sulfonyl)benzamide)

- 446827-33-4([2-(Biphenyl-4-yloxy)-acetylamino]-acetic acid)

- 862831-82-1(2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methoxy-4-nitrophenyl)-2-oxoacetamide)

- 2227783-23-3(2-(1-ethyl-1H-1,2,4-triazol-5-yl)-1-propylpyrrolidin-3-amine)

- 1173019-42-5(RAC CARPROFEN-D3)

- 951483-22-0(1-2-(4-methoxyphenyl)ethyl-3-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylurea)

- 1202644-19-6(2-(3-CYCLOPROPYL-5-(TRIFLUOROMETHYL)PHENYL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE)

Aanbevolen leveranciers

Hefei Zhongkesai High tech Materials Technology Co., Ltd

Goudlid

CN Leverancier

Reagentie

Taian Jiayue Biochemical Co., Ltd

Goudlid

CN Leverancier

Bulk

Jincang Pharmaceutical (Shanghai) Co., LTD.

Goudlid

CN Leverancier

Reagentie

钜澜化工科技(青岛)有限公司

Goudlid

CN Leverancier

Bulk